molecular formula C8H10INO2S B2804464 N-ethyl-4-iodobenzene-1-sulfonamide CAS No. 881302-29-0

N-ethyl-4-iodobenzene-1-sulfonamide

Cat. No. B2804464
CAS RN: 881302-29-0
M. Wt: 311.14
InChI Key: PQPJACKSCMEKLC-UHFFFAOYSA-N
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Description

“N-ethyl-4-iodobenzene-1-sulfonamide” is a chemical compound with the molecular formula C8H10INO2S and a molecular weight of 311.14 g/mol . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of sulfonamides, such as “N-ethyl-4-iodobenzene-1-sulfonamide”, can be carried out using an indirect method that avoids contamination of the product and eliminates the need for purification . A specific synthesis route for “N-ethyl-4-iodobenzene-1-sulfonamide” involves the reaction of N-ethyl-4-iodo-benzenesulfonamide with 4-methoxybenzyl mercaptan in the presence of copper (I) iodide and potassium carbonate at 80°C for 16 hours .


Molecular Structure Analysis

The molecular structure of “N-ethyl-4-iodobenzene-1-sulfonamide” can be analyzed using various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .


Chemical Reactions Analysis

Sulfonamides, including “N-ethyl-4-iodobenzene-1-sulfonamide”, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Scientific Research Applications

Synthesis and Reactivity

N-ethyl-4-iodobenzene-1-sulfonamide (abbreviated as EIBS) serves as a versatile building block in synthetic chemistry. Its synthesis involves introducing an ethyl group at the para position of iodobenzene, followed by sulfonation. Researchers have developed various synthetic routes to access EIBS, allowing for modifications at different points of diversity . The compound’s reactivity lies in its ability to undergo nucleophilic substitution reactions, making it valuable for constructing complex organic molecules.

Alkyl Transfer Reagents

EIBS derivatives serve as alkyl transfer reagents. Under acidic conditions, they transfer alkyl groups to acids, alcohols, and phenols. This reactivity allows for functional group transformations in organic synthesis. However, researchers must consider the compound’s acid sensitivity and susceptibility to elevated temperatures .

properties

IUPAC Name

N-ethyl-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPJACKSCMEKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-iodobenzene-1-sulfonamide

Synthesis routes and methods

Procedure details

Pipsyl chloride 25 g was dissolved in dichloromethane 250 ml to which was added a solution of ethyl amine 2M, in THF 42 ml and triethylamine 9 g in dichloromethane 100 ml over 30 min. The mixture was stirred a further 1 h at room temperature and then washed with water and 1N hydrochloric acid, dried (MgSO4) and evaporated in vacuo to give N -ethyl-4-iodo-benzenesulfonamide as a white solid, 26.2 g. 1HNMR 7.88 (2H, d), 7.59 (2H, d), 4.65 (1H, m), 3.01 (2H, m), 1.11 (3H, t).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
42 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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